Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate
Description
Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate is a heterocyclic compound featuring a fused purine-oxazole core with methyl and acetate substituents. This hybrid structure combines the pharmacophoric features of purines (e.g., nucleic acid mimicry) and oxazoles (e.g., metabolic stability), making it a candidate for exploring bioactivity in medicinal chemistry.
Properties
IUPAC Name |
methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5/c1-6-7(2)22-12-14-10-9(17(6)12)11(19)16(5-8(18)21-4)13(20)15(10)3/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUWKKVVEUHGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it often involves binding to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 6-(Phenylmethyl)-Substituted Derivative
A closely related compound, methyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(phenylmethyl)-5H-purino[8,7-b]imidazol-6-ium-2-yl]acetate (), differs by the addition of a benzyl group at position 4. Key comparisons include:
Functional Analog: Triazole-Oxazole Hybrids
Compounds such as 2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbothioamide (11) () share heterocyclic cores but lack the purine-oxazole fusion. Comparisons highlight:
- Synthesis: Both classes employ reflux and recrystallization (e.g., 2-propanol/dimethylformamide for triazoles ). However, purine-oxazole hybrids require more specialized coupling reagents.
- Bioactivity : Triazole derivatives often exhibit antimicrobial or anticancer activity, whereas purine-oxazole hybrids may target nucleotide-binding proteins (e.g., kinases) due to structural mimicry .
Research Findings and Implications
Pharmacological Potential
While direct data are unavailable, the compound’s LogP (estimated <1.89) and H-bond acceptor count (7) suggest favorable drug-likeness per Lipinski’s rules. Its purine-like structure could enable interactions with adenosine receptors or DNA repair enzymes, warranting further study.
Biological Activity
Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological effects of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a purine-like core with oxazole and dioxo functionalities that may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of purine compounds exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro assays demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. Preliminary studies showed that this compound induces apoptosis in human cancer cell lines through the activation of caspase pathways.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent increase in apoptotic cells as measured by Annexin V staining.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
The biological activity of this compound is attributed to its interaction with specific cellular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Signal Transduction Pathways: It appears to modulate pathways related to inflammation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
